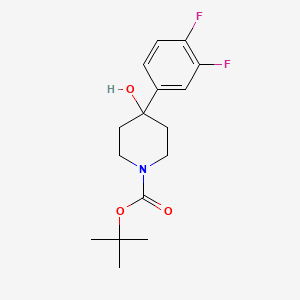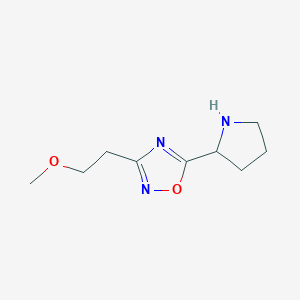
1,3-dipalmitolein
Vue d'ensemble
Description
Méthodes De Préparation
1,3-dipalmitolein can be synthesized through the glycerolysis of palmitic acid in the presence of isooctane and Lipozyme RM 1M . The reaction involves the esterification of glycerol with palmitoleic acid, followed by purification through neutralization and fractionation . The yield of dipalmitolein can be significantly increased through this method, making it a practical approach for industrial production .
Analyse Des Réactions Chimiques
1,3-dipalmitolein undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dipalmitolein can lead to the formation of epoxides and hydroxylated derivatives .
Applications De Recherche Scientifique
1,3-dipalmitolein has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying lipid biochemistry and metabolism . In biology, it is used to investigate the role of monounsaturated fatty acids in cellular processes and signaling pathways . In medicine, dipalmitolein is studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties . In industry, it is used in the formulation of cosmetics and personal care products due to its emollient properties .
Mécanisme D'action
The mechanism of action of dipalmitolein involves its interaction with cellular membranes and signaling pathways. It is known to modulate the activity of enzymes involved in lipid metabolism and to influence the expression of genes related to inflammation and cell proliferation . The molecular targets of dipalmitolein include peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors that regulate lipid homeostasis and inflammatory responses .
Comparaison Avec Des Composés Similaires
1,3-dipalmitolein can be compared with other similar compounds, such as dipalmitin and diolein. Diolein, on the other hand, is a diacylglycerol with two oleic acid residues, making it a monounsaturated compound like dipalmitolein . The uniqueness of dipalmitolein lies in its specific fatty acid composition, which imparts distinct biochemical and biophysical properties .
Similar Compounds
- Dipalmitin (Glycerol 1,2-dihexadecanoate)
- Diolein (Glycerol 1,2-dioleate)
- 2,3-Dipalmito-1-olein
Propriétés
IUPAC Name |
[3-[(Z)-hexadec-9-enoyl]oxy-2-hydroxypropyl] (Z)-hexadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCZIVACHUFMPO-VMNXYWKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H64O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 1,3-Dipalmitolein as an α-glucosidase inhibitor?
A1: While the provided research articles confirm the α-glucosidase inhibitory activity of this compound [], they don't delve into the specific molecular mechanism of action. The study states that this compound exhibits a mixed competitive inhibition against Saccharomyces cerevisiae α-glucosidase []. This suggests that it might interact with both the free enzyme and the enzyme-substrate complex, potentially hindering substrate binding and/or enzyme catalysis. Further research is needed to fully elucidate the specific interactions between this compound and the enzyme.
Q2: What are the potential implications of this compound's α-glucosidase inhibitory activity?
A2: The research suggests that this compound, isolated from the internal organ of the sea cucumber Stichopus japonicas, shows promising α-glucosidase inhibitory activity []. α-Glucosidase inhibitors are known to delay carbohydrate digestion and absorption, which can be beneficial in managing blood sugar levels, particularly in the context of obesity and diabetes mellitus []. Therefore, this discovery highlights this compound as a potential candidate for further investigation in the development of new therapeutic strategies for these conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Boc-4-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B1502855.png)
![2H-spiro[benzofuran-3,4'-piperidin]-2-one hydrochloride](/img/structure/B1502856.png)
![Octahydro-pyrrolo[3,2-C]pyridine-5-carboxylic acid benzyl ester](/img/structure/B1502857.png)


![tert-Butyl (3aS,8aR)-8,8a-dihydroindeno[1,2-d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide](/img/structure/B1502907.png)

![2-[(2-Chloro-3-pyridinyl)carbonyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B1502915.png)



![6-Hydroxyspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1502924.png)
